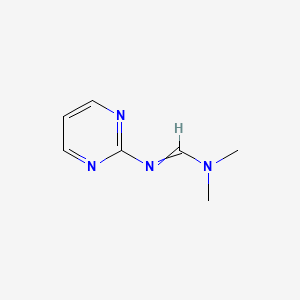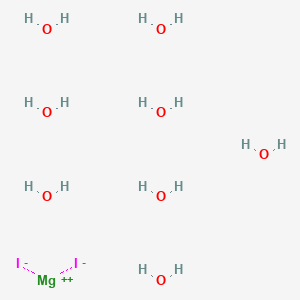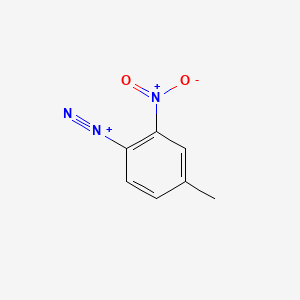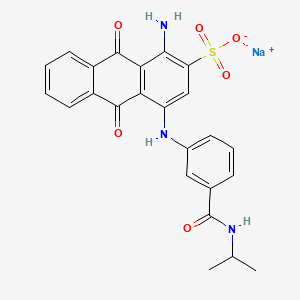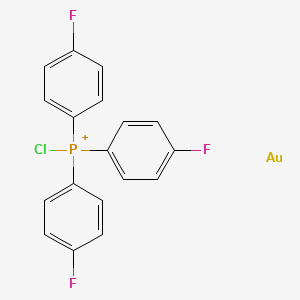
Chloro-tris(4-fluorophenyl)phosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-tris(4-fluorophenyl)phosphanium;gold is a chemical compound with the molecular formula C₁₈H₁₂AuClF₃P. It is known for its unique structure, which includes a gold atom coordinated to a phosphorus atom and three 4-fluorophenyl groups, along with a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-fluorophenyl)phosphanium;gold typically involves the reaction of tris(4-fluorophenyl)phosphine with a gold precursor, such as gold chloride (AuCl). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the gold compounds and solvents used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-tris(4-fluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The gold center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can act as a catalyst in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), solvents (e.g., dichloromethane), and other ligands (e.g., phosphines). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product would be a new gold complex with the substituted ligand .
Applications De Recherche Scientifique
Chloro-tris(4-fluorophenyl)phosphanium;gold has several scientific research applications, including:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Biological Studies:
Mécanisme D'action
The mechanism by which chloro-tris(4-fluorophenyl)phosphanium;gold exerts its effects involves the coordination of the gold center to various substrates. This coordination can activate the substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro-tris(para-trifluoromethylphenyl)phosphine;gold: This compound has a similar structure but with trifluoromethyl groups instead of fluorophenyl groups.
Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine;gold: This compound features pentafluorophenyl groups, providing different electronic properties.
Uniqueness
Chloro-tris(4-fluorophenyl)phosphanium;gold is unique due to the specific electronic and steric effects imparted by the 4-fluorophenyl groups. These effects can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
Propriétés
Numéro CAS |
53230-28-7 |
|---|---|
Formule moléculaire |
C18H12AuClF3P+ |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
chloro-tris(4-fluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12ClF3P.Au/c19-23(16-7-1-13(20)2-8-16,17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18;/h1-12H;/q+1; |
Clé InChI |
KIAWCGYXDMTLES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)[P+](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


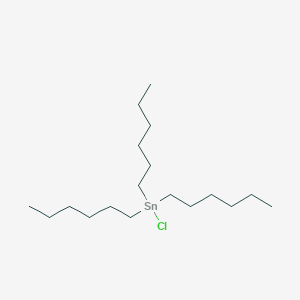
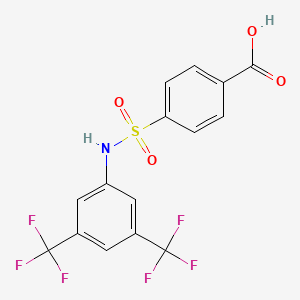
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
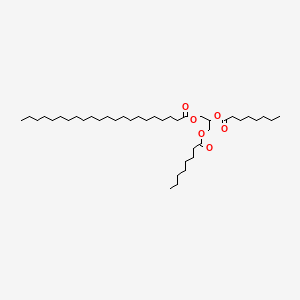

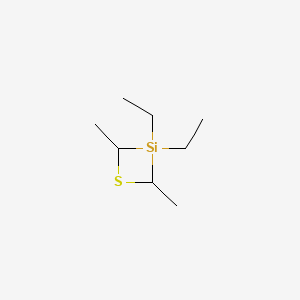
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
